Home > Products > Screening Compounds P97416 > Vidarabine monohydrate
Vidarabine monohydrate - 24356-66-9

Vidarabine monohydrate

Catalog Number: EVT-308680
CAS Number: 24356-66-9
Molecular Formula: C10H15N5O5
Molecular Weight: 285.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vidarabine monohydrate can be synthesized enzymatically through a multi-enzymatic cascade reaction. [, ] This method uses three key enzymes:

This cascade reaction offers advantages like complete conversion, overcoming solubility limitations, and high productivity. []

Vidarabine

Compound Description: Vidarabine, also known as araA or arabinosyladenine, is an antiviral drug. It is a nucleoside analogue, specifically an arabinose nucleoside derivative. [, ] Vidarabine functions by inhibiting DNA synthesis in rapidly proliferating cells, and it has been used for the treatment of patients with local and systemic herpes virus infection. [, ] It exhibits inhibitory activity against cardiac type 5 adenylyl cyclase. []

Fludarabine

Compound Description: Fludarabine is another arabinose nucleoside derivative used as a chemotherapy drug. It is effective in treating acute and chronic leukemias and non-Hodgkin lymphomas. [] Similar to vidarabine, it functions by inhibiting DNA synthesis. []

Relevance: Fludarabine shares the same arabinose nucleoside core structure as vidarabine and vidarabine monohydrate. It highlights the biological relevance of this chemical class in targeting DNA synthesis for therapeutic purposes. []

Arabinosyluracil

Compound Description: Arabinosyluracil (araU) is a nucleoside that serves as a precursor in the enzymatic synthesis of vidarabine. [, ]

Relevance: Arabinosyluracil is structurally similar to vidarabine monohydrate, differing in the nucleobase moiety. Arabinosyluracil contains uracil, while vidarabine monohydrate contains adenine. [, ]

Adenine

Compound Description: Adenine is a purine nucleobase that acts as a precursor in the enzymatic synthesis of vidarabine. [, ]

Relevance: Adenine provides the nucleobase component of vidarabine monohydrate. [, ]

Vidarabine 5′-Monophosphate

Compound Description: Vidarabine 5′-monophosphate (araA-MP) is the phosphorylated form of vidarabine and serves as an antiviral drug. []

Relevance: This compound highlights a key metabolic pathway related to vidarabine monohydrate. The addition of a phosphate group at the 5' position of the arabinose sugar is a common modification that can alter the pharmacological properties of nucleosides. []

Synthesis Analysis

The synthesis of vidarabine monophosphate, which is crucial for its activation in biological systems, involves several steps:

  1. Starting Material: Vidarabine is dissolved in triethyl phosphate under nitrogen gas protection.
  2. Phosphorylation: Phosphorus oxychloride is added to facilitate a low-temperature reaction (typically between 5°C and 10°C) to form vidarabine monophosphate.
  3. Post-treatment: The reaction mixture undergoes decolorization using activated carbon, followed by pH adjustment and crystallization to isolate the crude product .
Molecular Structure Analysis

Vidarabine has a chemical formula of C10H13N5O4C_{10}H_{13}N_{5}O_{4} and a molecular weight of approximately 267.24 g/mol. The structure consists of a purine base (adenine) linked to a D-arabinofuranose sugar. The stereochemistry of the compound plays a significant role in its biological activity, particularly its ability to mimic natural nucleosides during DNA synthesis.

The structure can be represented as follows:

  • Base: Adenine
  • Sugar: D-arabinofuranose

This configuration allows vidarabine to be phosphorylated into its active form, vidarabine triphosphate, which is essential for its mechanism of action against viral DNA polymerases .

Chemical Reactions Analysis

The primary chemical reactions involving vidarabine include:

  1. Phosphorylation: Vidarabine must undergo phosphorylation by cellular kinases to convert it into vidarabine monophosphate, diphosphate, and ultimately triphosphate forms.
  2. Incorporation into Viral DNA: The triphosphate form competes with deoxyadenosine triphosphate during viral DNA synthesis, leading to the incorporation of vidarabine into the growing DNA strand.
  3. Termination of DNA Chain Elongation: Once incorporated, vidarabine triphosphate disrupts the formation of phosphodiester bonds necessary for DNA strand stability and elongation .

These reactions highlight the compound's role as both an inhibitor and substrate for viral enzymes.

Mechanism of Action

Vidarabine operates through a dual mechanism:

  1. Competitive Inhibition: As a substrate for viral DNA polymerase, vidarabine triphosphate competes with deoxyadenosine triphosphate, leading to faulty incorporation into viral DNA.
  2. Chain Termination: Once incorporated into the DNA strand, it prevents further elongation by disrupting the formation of essential phosphodiester bonds.

This mechanism effectively halts viral replication and contributes to the therapeutic efficacy of vidarabine against herpes viruses .

Physical and Chemical Properties Analysis

Vidarabine exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water (approximately 0.05%).
  • Half-life: Approximately 60 minutes in circulation.
  • Stability: Vidarabine is stable under acidic conditions but may degrade under alkaline conditions.
  • Blood-Brain Barrier Penetration: Vidarabine can cross the blood-brain barrier when converted into its active metabolite.

These properties influence its pharmacokinetics and therapeutic application in treating viral infections .

Applications

Vidarabine is primarily used in clinical settings for:

  • Treatment of herpes simplex virus infections (both types 1 and 2).
  • Management of varicella-zoster virus infections.
  • Potential applications in treating other viral infections due to its mechanism of action against viral DNA synthesis.

Research continues into developing prodrugs and derivatives that enhance the efficacy and reduce side effects associated with vidarabine therapy .

Historical Development and Discovery of Vidarabine Monohydrate

Marine Natural Product Inspiration: Spongothymidine and Spongouridine as Precursors

The discovery of vidarabine monohydrate (ara-A) traces directly to groundbreaking work on marine natural products in the 1950s. Bergmann and colleagues isolated two unprecedented nucleosides—spongothymidine (ara-T) and spongouridine (ara-U)—from the Caribbean sponge Tethya crypta (later reclassified as Cryptotethya crypta). These compounds exhibited a revolutionary structural feature: a β-D-arabinofuranose sugar moiety instead of the β-D-ribofuranose typical of mammalian nucleosides [2] [9]. This marked the first identification of arabinose-containing nucleosides in nature, challenging prevailing biochemical paradigms and revealing marine organisms as reservoirs of novel chemical scaffolds [2]. Bergmann’s structural elucidation demonstrated that the arabinose configuration conferred unique biochemical properties, including resistance to enzymatic degradation and altered base-pairing capabilities. These insights provided the essential chemical blueprint for designing synthetic nucleoside analogues with potential biological activity, directly inspiring the development of vidarabine and its congener cytarabine (ara-C) [1] [6].

Table 1: Key Marine Nucleosides and Their Structural Impact

Natural ProductSource OrganismNucleobaseSugar MoietySignificance
Spongouridine (ara-U)Tethya cryptaUracilβ-D-arabinofuranoseFirst natural arabinonucleoside; inspired vidarabine synthesis
Spongothymidine (ara-T)Tethya cryptaThymineβ-D-arabinofuranoseDemonstrated antiviral/antitumor potential of arabinose configuration
Vidarabine (ara-A)Synthetic/StreptomycesAdenineβ-D-arabinofuranoseFirst marine-inspired FDA-approved antiviral drug

Early Synthetic Efforts by Bernard Randall Baker and Stanford Research Institute

In 1960, Bernard Randall Baker and his team at the Stanford Research Institute (SRI International) achieved the first total chemical synthesis of vidarabine (9-β-D-arabinofuranosyladenine). This work was part of a systematic effort to develop arabinose-based nucleoside analogues as potential anticancer agents, leveraging Bergmann’s discoveries [1] [6]. Baker’s synthetic route involved:

  • Glycosylation Strategies: Formation of the β-glycosidic bond between adenine and a protected arabinofuranosyl derivative, ensuring stereochemical fidelity.
  • Protecting Group Chemistry: Use of acetyl and benzoyl groups to shield reactive hydroxyl groups during synthesis [1].Concurrently, alternative enzymatic approaches emerged. Japanese researchers pioneered a chemoenzymatic method: synthesizing 2,2'-O-anhydro-ara-U chemically, hydrolyzing it to ara-U, and then using Enterobacter aerogenes transglycosylase to transfer the arabinose moiety to adenine, yielding vidarabine with high β-selectivity [1]. This collaboration between chemical and enzymatic methodologies laid the groundwork for industrial-scale production, culminating in Japan’s approval of "Arasena-A" (vidarabine monohydrate) in 1984 [1]. SRI’s foundational work established vidarabine as a pivotal compound bridging marine natural products and therapeutic applications.

Transition from Antineoplastic to Antiviral Agent in the 1960s–1970s

Initially investigated for cancer chemotherapy due to its inhibition of DNA synthesis in rapidly dividing cells, vidarabine’s development trajectory shifted dramatically in 1964. French virologists M. Privat de Garilhe and J. De Rudder demonstrated its potent in vitro activity against herpes simplex virus (HSV) and vaccinia virus, revealing its selective inhibition of viral replication [1] [4]. This discovery redirected research toward antiviral applications. Clinical validation came through the work of Dr. Richard J. Whitley at the University of Alabama (1976), who established vidarabine’s efficacy via intravenous administration in severe herpesvirus infections, including herpes simplex encephalitis and neonatal herpes [2] [4]. Whitley’s trials showed significant reductions in mortality and viral shedding, leading to FDA approval in 1976 for systemic herpesvirus infections—making vidarabine the first systemically administered antiviral drug licensed in the United States [1] [6]. Its mechanism—phosphorylation to ara-ATP, which competitively inhibits viral DNA polymerase and incorporates into viral DNA causing chain termination—explained its specificity, especially as ara-ATP persisted longer in virus-infected cells [1] [8]. Despite later being superseded by acyclovir due to better pharmacokinetics, vidarabine remained critical for treating acyclovir-resistant HSV and varicella-zoster virus (VZV) strains [1] [2].

Key Contributions of Streptomyces antibioticus in Biosynthesis Elucidation

While vidarabine was initially synthesized chemically, its natural occurrence in microorganisms was confirmed in 1972 when it was isolated from the actinobacterium Streptomyces antibioticus [1] [5]. This discovery revealed that marine-inspired compounds could also be produced by terrestrial microbes, expanding biotechnological production strategies. The complete biosynthetic pathway remained enigmatic until 2017, when genomic analysis of S. antibioticus identified a 10-gene cluster responsible for vidarabine biosynthesis [1] [9]. Key findings included:

  • Dual Pathway Cluster: The gene cluster encodes two independent pathways: one for vidarabine synthesis and another for pentostatin (a potent adenosine deaminase inhibitor).
  • Self-Protection Mechanism: Pentostatin protects vidarabine from degradation by endogenous adenosine deaminase (ADA) in S. antibioticus, ensuring its stability [1].
  • Enzymatic Steps: The cluster includes genes for adenine arabinosylation (vidA, vidB) and phosphorylation (vidC), as well as regulatory and export functions [9].This biosynthetic elucidation provided insights into microbial adaptive strategies and offered potential routes for engineered production through fermentation or enzymatic synthesis, circumventing the complex chemistry of early manufacturing processes.

Table 2: Key Genes in the Vidarabine Biosynthetic Cluster of S. antibioticus

GeneFunctionRole in Vidarabine Biosynthesis
vidAArabinosyltransferaseTransfers arabinose to adenine
vidBPhosphorylaseActivates sugar precursor
vidCKinasePhosphorylates vidarabine
pntADeaminase inhibitorProduces pentostatin to protect vidarabine from ADA
vidRTranscriptional regulatorControls cluster expression

Chemical Table: Vidarabine Monohydrate

PropertyValue/Description
Systematic Name(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol monohydrate
Molecular FormulaC₁₀H₁₃N₅O₄·H₂O
Molecular Weight285.27 g/mol
CAS Number24356-66-9
AppearanceWhite to almost white crystalline powder
Melting Point253°C (decomposition)
Optical Rotation-2° to -4° (c=1, DMF)
Natural SourceStreptomyces antibioticus
Semisynthetic PrecursorSpongouridine (from Tethya crypta)
Primary Storage2–8°C

Properties

CAS Number

24356-66-9

Product Name

Vidarabine monohydrate

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

InChI

InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1

InChI Key

ZTHWFVSEMLMLKT-CAMOTBBTSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/
1.40e+01 g/L

Synonyms

9 beta Arabinofuranosyladenine 9 beta D Arabinofuranosyladenine 9-beta-Arabinofuranosyladenine 9-beta-D-Arabinofuranosyladenine Adenine Arabinoside alpha Ara A alpha D Arabinofuranosyladenine alpha-Ara A alpha-D-Arabinofuranosyladenine Ara A Ara-A Arabinofuranosyladenine Arabinoside, Adenine Arabinosyladenine beta Ara A beta-Ara A Vidarabine Vira A Vira-A ViraA

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.